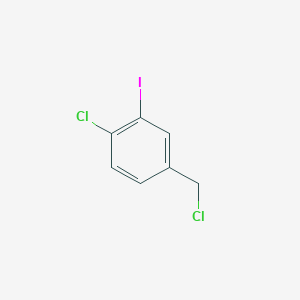

4-Chloro-3-iodobenzyl chloride

Description

4-Chloro-3-iodobenzyl chloride is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with chlorine (Cl) at the para position (C4) and iodine (I) at the meta position (C3) on the benzene ring. Its molecular formula is C₇H₅Cl₂I, with a molar mass of 286.91 g/mol. Structurally, it belongs to the benzyl halide family, characterized by a reactive chloromethyl (-CH₂Cl) group attached to the aromatic ring.

The compound’s reactivity is influenced by the electron-withdrawing effects of Cl and I substituents, which may enhance electrophilic substitution reactions at specific ring positions. Its synthesis likely involves halogenation or functional group interconversion steps, such as chlorination of 4-chloro-3-iodotoluene or substitution of a hydroxyl group in 4-chloro-3-iodobenzyl alcohol .

Properties

IUPAC Name |

1-chloro-4-(chloromethyl)-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHSTUZNVZIBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-iodobenzyl chloride can be synthesized through various methods. One common approach involves the halogenation of benzyl chloride derivatives. For instance, starting with 4-chlorobenzyl chloride, iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction typically requires a solvent like acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodobenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding benzyl derivatives.

Coupling Reactions: The iodine atom can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized to form benzyl alcohol derivatives or reduced to remove the halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol under reflux conditions.

Oxidation and Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or reducing agents like lithium aluminum hydride in appropriate solvents.

Major Products

Nucleophilic Substitution: Benzyl azides, benzyl thiols, benzyl ethers.

Coupling Reactions: Biaryl compounds.

Oxidation and Reduction: Benzyl alcohols, dehalogenated benzyl derivatives.

Scientific Research Applications

4-Chloro-3-iodobenzyl chloride has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.

Biological Studies: Researchers use it to study the effects of halogenated benzyl derivatives on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodobenzyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets, potentially improving its therapeutic efficacy.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 4-chloro-3-iodobenzyl chloride with related aromatic halides:

Key Observations :

- Halogen Effects: The iodine atom in this compound increases molar mass and boiling point compared to non-iodinated analogs like 4-chlorobenzyl chloride.

- Reactivity : The -CH₂Cl group in benzyl chlorides is more reactive toward nucleophilic substitution than the -COCl group in benzoyl chlorides, making this compound a versatile intermediate in organic synthesis .

- Electrophilic Substitution : The electron-withdrawing Cl and I substituents direct electrophilic attacks to the ortho and para positions relative to the -CH₂Cl group, contrasting with electron-donating groups in compounds like 3-chlorobenzaldehyde .

Physicochemical Properties

Research Findings

- Structural Confirmation : X-ray studies of 4-chlorobenzyl chloride confirm that halogen substituents adopt bond angles consistent with steric and electronic effects, a trend likely applicable to this compound.

- Spectroscopy : ³⁵Cl Zeeman quadrupole spectroscopy data for 4-chlorobenzyl chloride provide a benchmark for analyzing the electronic environment of chlorine in iodinated analogs.

Biological Activity

4-Chloro-3-iodobenzyl chloride is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzyl group substituted with chlorine and iodine atoms at the para and meta positions, respectively. Its molecular formula is C7H5ClI, which contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. For instance, it could target cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling .

- Protein-Ligand Interactions : It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding, which is crucial for understanding its potential therapeutic applications .

- Antimicrobial Activity : Research indicates that halogenated compounds exhibit significant antimicrobial properties. The presence of chlorine and iodine enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes .

Anticancer Activity

A study investigated the anticancer potential of this compound derivatives, demonstrating that certain analogs exhibit cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases and modulation of cell cycle progression .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 (chronic myeloid leukemia) | 12.1 ± 2.55 | Apoptosis induction |

| Derivative A | MCF-7 (breast cancer) | 15.0 ± 1.00 | Cell cycle arrest |

| Derivative B | A549 (lung cancer) | 10.5 ± 0.75 | Caspase activation |

Antimicrobial Activity

In a comparative study on various halogenated compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Applications in Drug Development

The compound's unique structural features make it a valuable building block in medicinal chemistry for synthesizing new pharmaceutical agents. Its derivatives are being explored for:

- Anti-inflammatory drugs : Targeting COX enzymes to reduce inflammation.

- Anticancer agents : Modifying the structure to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-chloro-3-iodobenzyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential halogenation. For example:

- Step 1 : Chlorination of benzyl alcohol derivatives using reagents like SOCl₂ or PCl₅ under anhydrous conditions .

- Step 2 : Iodination at the meta position using I₂ with a catalytic oxidant (e.g., HNO₃) or via Sandmeyer reactions .

- Key Variables : Temperature control (< 0°C for iodination minimizes side reactions), solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios (excess iodine improves substitution efficiency). Monitor purity via TLC or HPLC.

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : ¹H NMR will show a singlet for the benzyl CH₂Cl group (~4.6 ppm) and splitting patterns for aromatic protons. ¹³C NMR confirms iodine’s deshielding effect on adjacent carbons .

- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 298.35) and isotopic patterns (Cl and I contribute distinct signatures) .

- X-ray Crystallography : Resolves spatial arrangement of heavy atoms (iodine’s electron density is prominent) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Waste Disposal : Segregate halogenated waste in designated containers; neutralize residual chloride with NaHCO₃ .

- Emergency Measures : For skin contact, rinse with copious water and apply 1% ascorbic acid to reduce iodine absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

- Methodology :

- Cross-Reference : Compare CRC Handbook values (e.g., mp 64.5°C for a related iodobenzoyl chloride ) with experimental data.

- Validation : Recrystallize from ethanol/water mixtures to assess purity. Use DSC for precise melting point determination.

- Solubility Testing : Perform phase diagrams in solvents like DMSO, acetone, or hexane under controlled humidity .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodology :

- Directing Effects : The iodine atom acts as a strong meta-director, while the benzyl chloride group is ortho/para-directing. Use DFT calculations (e.g., Gaussian) to model charge distribution and predict reaction sites .

- Experimental Design : Test nitration or sulfonation reactions under varying acid concentrations (H₂SO₄ vs. HNO₃) to map substituent effects .

Q. How does the stability of this compound vary under thermal or photolytic conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>150°C) under nitrogen .

- UV-Vis Spectroscopy : Expose to UV light (254 nm) and track iodine release via iodide-selective electrodes .

- Stabilizers : Add antioxidants like BHT (0.1% w/w) to mitigate radical-mediated degradation .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with palladium catalysts in Suzuki-Miyaura couplings .

- Reaction Kinetics : Apply Arrhenius equations to model activation energies for C–I bond cleavage using data from kinetic studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for iodination steps?

- Methodology :

- Reproducibility : Repeat reactions with controlled moisture levels (iodine is hygroscopic) and characterize intermediates via GC-MS .

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

- Methodology :

- Dynamic Effects : Iodine’s large atomic radius causes slow rotational isomerism. Use variable-temperature NMR (−40°C to 25°C) to freeze conformers .

- Impurity Profiling : Check for residual solvents (e.g., DCM) or by-products using 2D NMR (COSY, HSQC) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 298.35 g/mol | |

| Melting Point (Lit.) | 64.5°C (similar compounds) | |

| Solubility in DMSO | >50 mg/mL | |

| Stability in Light | Degrades >48 hours (UV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.